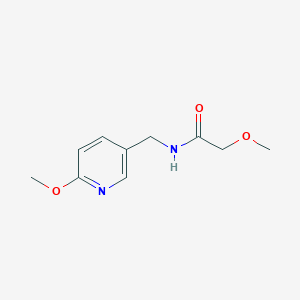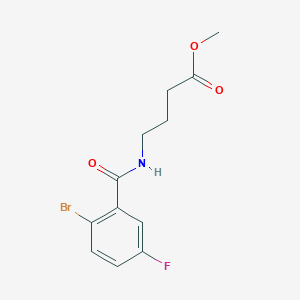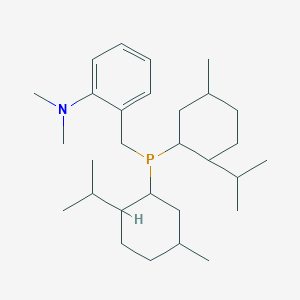
n-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is an organic compound that features a pyridine ring substituted with chlorine and a fluorinated aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline typically involves the reaction of 2-chloropyridine-3-methanol with 2-fluoro-N-methylaniline. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((2-Chloropyridin-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanoate
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is unique due to the presence of both a fluorinated aniline and a chloropyridine moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Propriétés
Formule moléculaire |
C13H12ClFN2 |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
N-[(2-chloropyridin-3-yl)methyl]-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H12ClFN2/c1-17(12-7-3-2-6-11(12)15)9-10-5-4-8-16-13(10)14/h2-8H,9H2,1H3 |
Clé InChI |
RVVFHSOCSXRIBF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(N=CC=C1)Cl)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)


![3-Bromo-6-((4-hydroxypiperidin-4-yl)methyl)-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14910548.png)

![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)

![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)


![4-{[(E)-pyridin-4-ylmethylidene]amino}benzoic acid](/img/structure/B14910601.png)
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)

